(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3.ClH/c1-24-14-4-3-12(18)11-13(14)17(23)22-9-7-21(8-10-22)15-5-6-16(25-2)20-19-15;/h3-6,11H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJQXCIMFDHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid. It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease.
Mode of Action
The compound acts as a potent and selective inhibitor of MPO. The inhibition proceeds in a time-dependent manner by a covalent, irreversible mechanism, which is dependent upon MPO catalysis. This is consistent with mechanism-based inactivation.
Biochemical Pathways
The compound affects the biochemical pathways associated with MPO. By inhibiting MPO, it reduces the production of hypochlorous acid, a potent oxidant involved in oxidative stress and inflammation. This can lead to downstream effects such as reduced inflammation and oxidative damage.
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms. It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood. Robust inhibition of plasma MPO activity was demonstrated upon oral administration to lipopolysaccharide-treated cynomolgus monkeys. .
Result of Action
The result of the compound’s action is the inhibition of MPO activity, leading to a reduction in the production of hypochlorous acid. This can potentially alleviate the symptoms of diseases associated with MPO, such as vasculitis, cardiovascular diseases, and Parkinson’s disease.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides can stimulate MPO activity, which can then be inhibited by the compound. .
Biological Activity
(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 320.77 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the compound structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, while the methoxyphenyl and pyridazin groups may contribute to anti-inflammatory and analgesic properties.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The presence of the chloro and methoxy groups enhances its lipophilicity, allowing better membrane penetration.
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit tumor cell proliferation in vitro. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects, (5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and E. coli.
Case Study 2: Antitumor Activity
A series of in vitro assays were conducted to assess the antitumor potential of this compound on human cancer cell lines. The results showed that at concentrations ranging from 10 to 50 µM, there was a marked decrease in cell viability, suggesting a dose-dependent effect.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Various derivatives have been synthesized to improve efficacy while minimizing side effects. Studies employing computational methods such as molecular docking have provided insights into its binding affinity with target proteins, aiding further drug design efforts.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds can possess antimicrobial properties. For instance, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives demonstrated moderate to excellent antimicrobial activities against various pathogens . The incorporation of the methoxy and chloro substituents enhances the activity by influencing the compound's interaction with microbial targets.
2. Anticancer Properties
Piperazine derivatives have been investigated for their potential anticancer effects. The compound has been included in studies assessing its efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
3. Central Nervous System Effects
Given its structural characteristics, this compound may also exhibit neuroactive properties. Research into similar piperazine derivatives has indicated potential benefits in treating neurological disorders by acting on neurotransmitter systems . The ability to cross the blood-brain barrier is crucial for such applications.
Case Studies
Synthesis and Development
The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step chemical reactions that include the formation of the piperazine ring followed by functionalization with methoxy and chloro groups. The synthetic pathway is crucial for optimizing yield and purity for further biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furopyridazinone Derivatives (e.g., 7a,b,c and 9a,b,c from )
- Structural Differences: Unlike the target compound, furopyridazinones (e.g., 7a,b,c) incorporate a fused furan-pyridazinone ring system instead of a piperazine-linked pyridazine.
- Synthesis: Both classes involve halogenated pyridazinone intermediates and nucleophilic substitution reactions, but the target compound uses a piperazine linker, which may confer greater conformational flexibility .
- Potential Bioactivity: Furopyridazinones are often explored for antimicrobial or anti-inflammatory properties, whereas piperazine-containing analogs (like the target compound) are more frequently associated with CNS modulation .
Piperazine-Linked Methanone Derivatives (e.g., Compound w3 from )
- Structural Similarities: Compound w3 shares the (4-methylpiperazin-1-yl)methanone scaffold but substitutes the pyridazine with a triazole-pyrimidine system.
- Functional Implications : The 6-methoxypyridazine in the target compound may enhance π-π stacking interactions with biological targets compared to w3’s triazole group. However, w3’s chloro-benzyl substituent could improve lipophilicity .
- Synthetic Routes : Both compounds employ coupling reactions with piperazine derivatives in polar aprotic solvents (e.g., isopropyl alcohol or dioxane), suggesting scalable synthetic pathways .
Pioglitazone Hydrochloride ()
- Divergent Applications : Pioglitazone is a thiazolidinedione antidiabetic agent, structurally distinct from the target compound. However, both are hydrochloride salts, underscoring the role of counterions in stabilizing drug formulations .
Research Findings and Hypotheses
- Synthetic Optimization : The target compound’s synthesis likely parallels methods in and , involving base-mediated cyclization or coupling reactions. The use of dioxane or isopropyl alcohol as solvents may improve reaction yields due to their high boiling points and miscibility with aqueous bases .
- Bioactivity Predictions: The 6-methoxypyridazine group could target adenosine receptors (common in CNS drugs), while the chloro-methoxyphenyl moiety may enhance blood-brain barrier penetration compared to non-halogenated analogs .
- Stability and Solubility : As a hydrochloride salt, the compound is expected to exhibit higher crystallinity and stability than free-base forms, though direct comparative data are lacking in the evidence .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors with piperazine derivatives. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link the methoxyphenyl and pyridazinyl-piperazine moieties .
- Salt formation : Final treatment with HCl to form the hydrochloride salt, enhancing solubility and stability .
- Optimization : Reaction parameters (temperature: 60–80°C, solvents like DMF or THF, and inert atmosphere) are controlled to maximize yield (>70%) and purity (>95%). Purification via column chromatography or recrystallization is critical .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring integrity. Aromatic protons appear at δ 6.8–7.5 ppm, while piperazine signals are observed at δ 2.5–3.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 447.12) .
- IR spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N–H vibrations from the hydrochloride salt .
Advanced: How can researchers resolve contradictions in pharmacological data across studies?
Answer:
- Statistical rigor : Use ANOVA followed by Tukey’s test to compare biological activity datasets (e.g., IC₅₀ values) .
- Standardized assays : Ensure consistency in in vitro models (e.g., COX-2 inhibition assays) and cell lines (HEK293 for TRPC channel studies) .
- Dose-response validation : Replicate dose-dependent effects (e.g., TRPC3/6/7 activation in HEK cells ) with independent controls.
Advanced: What strategies improve yield and purity during hydrochloride salt formation?
Answer:
- pH control : Maintain acidic conditions (pH 2–3) during salt formation to protonate the piperazine nitrogen .
- Solvent selection : Use polar aprotic solvents (e.g., ethanol/water mixtures) to precipitate the hydrochloride salt .
- Crystallization : Slow cooling (0.5°C/min) enhances crystal uniformity, achieving >99% purity .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Antimicrobial activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with agar diffusion assays .
- COX-2 inhibition : Screen via enzyme immunoassays (EIAs) using human recombinant COX-2, comparing inhibition to celecoxib .
- Ion channel modulation : Employ HEK293 cells expressing TRPC3/6/7 channels for calcium flux assays .
Advanced: How does the hydrochloride salt influence pharmacokinetic properties?
Answer:
- Solubility enhancement : The salt form increases aqueous solubility by 10–20× compared to the free base, critical for bioavailability .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH) to assess degradation pathways (e.g., hydrolysis of methoxy groups) .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like TRPC channels or COX-2, focusing on key residues (e.g., Glu543 in COX-2) .
- QSAR modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with biological activity .
Basic: How to ensure synthesis reproducibility across laboratories?
Answer:
- Detailed protocols : Specify exact molar ratios (e.g., 1:1.2 for precursor:coupling agent) and solvent volumes .
- Quality control : Mandate HPLC purity checks (e.g., C18 column, 90:10 acetonitrile/water) with retention time matching reference standards .
Advanced: What analytical techniques quantify trace impurities in the final product?
Answer:
- HPLC-MS : Detect impurities at <0.1% levels using a gradient elution method (e.g., 5–95% acetonitrile over 30 min) .
- Karl Fischer titration : Measure residual water content (<0.5% w/w) to prevent hydrolysis .
Advanced: How to design experiments for assessing metabolic stability?
Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
